molecular formula C18H18FN3O2S2 B15086372 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 618427-58-0

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B15086372
CAS No.: 618427-58-0
M. Wt: 391.5 g/mol
InChI Key: NVLKKBZGRPSFMN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core modified with a thioacetamide side chain. Its molecular formula is C₁₈H₁₇FN₃O₂S₂, with a molecular weight of 409.5 g/mol (for the N-(3,4-difluorophenyl) analog, see ). Key structural features include:

  • 3-Ethyl and 5,6-dimethyl substituents on the dihydrothienopyrimidinone core, which enhance steric bulk and influence electronic properties.
  • A thioether bridge (-S-) linking the core to the acetamide group, critical for intermolecular interactions like hydrogen bonding .
  • A 2-fluorophenyl group on the acetamide nitrogen, introducing electronegativity and modulating solubility and target binding.

This compound is part of a broader family of thienopyrimidinone derivatives investigated for their biological activities, including cytotoxicity and enzyme inhibition .

Properties

CAS No.

618427-58-0

Molecular Formula

C18H18FN3O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C18H18FN3O2S2/c1-4-22-17(24)15-10(2)11(3)26-16(15)21-18(22)25-9-14(23)20-13-8-6-5-7-12(13)19/h5-8H,4,9H2,1-3H3,(H,20,23)

InChI Key

NVLKKBZGRPSFMN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3F)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the ethyl, dimethyl, and oxo groups. The final step involves the thiolation and acetamide formation with the 2-fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (CAS No.) Phenyl Substituent Core Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound (Not Specified) 2-fluorophenyl 3-Ethyl, 5,6-dimethyl C₁₈H₁₇FN₃O₂S₂ ~409.5 Likely moderate lipophilicity; potential cytotoxicity
618427-71-7 3-Chloro-4-fluorophenyl 3-Ethyl, 5,6-dimethyl C₁₈H₁₇ClFN₃O₂S₂ 425.9 Increased halogenation may enhance binding affinity but reduce solubility.
618427-84-2 4-Isopropylphenyl 3-Ethyl, 5,6-dimethyl C₂₁H₂₄N₃O₂S₂ 422.6 Bulkier substituent may improve metabolic stability.
577962-34-6 2,4-Difluorophenyl 3-Ethyl, 5,6-dimethyl C₁₈H₁₆F₂N₃O₂S₂ 408.5 Higher electronegativity could alter hydrogen-bonding interactions .
618427-59-1 3,4-Difluorophenyl 3-Ethyl, 5,6-dimethyl C₁₈H₁₇F₂N₃O₂S₂ 409.5 Synergistic electronic effects from adjacent fluorine atoms.

Cytotoxicity and Structure-Activity Relationships (SAR)

Thieno[2,3-d]pyrimidinones are known for cytotoxic properties. For example, derivatives with chloro or fluoro substituents exhibit enhanced activity against cancer cell lines due to improved DNA intercalation or kinase inhibition . The target compound’s 2-fluorophenyl group may balance lipophilicity and target specificity, while analogs with multiple halogens (e.g., 618427-59-1) could show higher potency but increased toxicity .

Key Research Findings

Electronic Effects : Fluorine and chlorine substituents modulate electron density in the phenyl ring, influencing binding to enzymes like kinases or topoisomerases .

Hydrogen Bonding : The thioether bridge and acetamide group facilitate hydrogen bonding with biological targets, as shown in crystallographic studies .

QSAR Insights : Molecular descriptors such as van der Waals volume and logP correlate with activity in this class. Smaller substituents (e.g., methyl, fluoro) optimize bioavailability .

Biological Activity

The compound 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide represents a novel class of thienopyrimidine derivatives. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O2S2, with a molar mass of approximately 401.55 g/mol. The structure features a thienopyrimidine core linked to a fluorophenyl acetamide moiety via a thioether bond.

Table 1: Structural Information

PropertyValue
Molecular FormulaC20H23N3O2S2
Molar Mass401.55 g/mol
SMILES RepresentationCCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(C)C)SC(=C2C)C

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from thienopyrimidine exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antibacterial Activity

In vitro evaluations showed that the compound exhibited varying degrees of inhibition against these bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 125 µg/mL against both S. aureus and E. coli, which is competitive compared to traditional antibiotics like sulfadiazine.

Antifungal Activity

The antifungal activity was also assessed against Candida albicans, revealing an MIC of 62.5 µg/mL. This suggests that the compound may serve as a potential antifungal agent, particularly in cases where traditional antifungals are ineffective.

The mechanism underlying the biological activity of this compound is believed to involve interaction with specific molecular targets within microbial cells. The thienopyrimidine core is thought to disrupt essential metabolic pathways in bacteria and fungi, leading to cell death.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

One notable study involved the evaluation of similar thienopyrimidine derivatives against cancer cell lines such as HeLa and MCF-7. The results indicated that modifications to the thienopyrimidine structure could enhance cytotoxicity and selectivity towards cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Variations in substituents on the phenyl ring or modifications to the thienopyrimidine core can significantly influence both antimicrobial and anticancer efficacy.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of fluorineIncreased antibacterial potency
Alteration of alkyl groupsEnhanced cytotoxicity
Substitution on the thieno ringImproved selectivity

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Thienopyrimidinone Core Formation : Cyclocondensation of ethyl 3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine-2-carboxylate with thiourea derivatives under reflux in ethanol or DMF .
  • Thioacetamide Linkage : Reaction of the thiol group with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) to form the thioether bond .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization from ethanol yields the final product (purity >95%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, achieved 31% yield in NMP at 120°C for 16 hours, suggesting prolonged heating enhances coupling efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates, while additives like DBU reduce side reactions .
  • In-line Analytics : Monitor reaction progress via TLC or HPLC to identify optimal quenching points and minimize byproducts .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

Answer:

  • ¹H NMR : Key signals include the thienopyrimidinone NH proton (δ 12.50 ppm, br. s), fluorophenyl aromatic protons (δ 7.82–7.28 ppm), and SCH₂ protons (δ 4.12 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 344.21 in ) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced: How to resolve discrepancies between elemental analysis and spectroscopic data?

Answer:

  • Cross-Validation : Combine HRMS (high-resolution MS) to confirm molecular formula and 2D NMR (e.g., HSQC, HMBC) to assign connectivity .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural proof if microanalysis shows deviations (<0.5% error) .
  • Repeat Analyses : Ensure sample dryness and purity; hygroscopic samples can skew elemental results .

Advanced: How to design experiments to assess biological activity (e.g., kinase inhibition)?

Answer:

  • In Vitro Enzymatic Assays : Screen against CDKs or EGFR kinases using ATP-competitive assays (IC₅₀ determination). Similar thienopyrimidines in showed sub-µM activity .
  • Cell-Based Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with controls like staurosporine .
  • SAR Studies : Modify substituents (e.g., ethyl → methyl at position 3) to correlate structure with activity trends .

Advanced: How to address regioselectivity challenges in substitution reactions?

Answer:

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites on the thienopyrimidinone core, as demonstrated in ’s reaction path searches .
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer thiolation to the desired position .
  • Kinetic Control : Lower reaction temperatures (0–25°C) favor thermodynamically stable regiomers .

Basic: How to evaluate the compound’s stability under various storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition (e.g., mp >230°C in suggests stability up to 200°C) .
  • Forced Degradation Studies : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm) .

Advanced: How to conduct structure-activity relationship (SAR) studies for lead optimization?

Answer:

  • Fragment Replacement : Swap the 2-fluorophenyl group with bioisosteres (e.g., 3-chlorophenyl in ) to probe electronic effects on target binding .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • ADMET Profiling : Assess solubility (LogP via shake-flask method) and metabolic stability (microsomal incubation) to prioritize analogs .

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